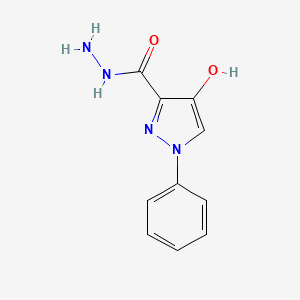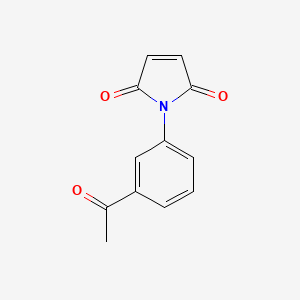
5-(Trifluoromethyl)thiophene-3-carbonitrile
Vue d'ensemble
Description
5-(Trifluoromethyl)thiophene-3-carbonitrile: is a chemical compound with the molecular formula C6H2F3NS and a molecular weight of 177.15 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The trifluoromethyl group and the nitrile group attached to the thiophene ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Mécanisme D'action
Mode of Action
As a building block, it could be incorporated into larger molecules, which then interact with their targets. The trifluoromethyl group could potentially enhance the lipophilicity and metabolic stability of the resulting compounds .
Biochemical Pathways
Compounds containing the thiophene ring are known to participate in various biochemical reactions, including those involving enzymes and receptors .
Pharmacokinetics
The trifluoromethyl group could potentially enhance the metabolic stability of the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-(Trifluoromethyl)thiophene-3-carbonitrile . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride .
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced by other groups.
Major Products:
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones .
Reduction Products: Reduction can yield thiol or amine derivatives .
Substitution Products: Substitution reactions can produce a variety of functionalized thiophene derivatives .
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 5-(Trifluoromethyl)thiophene-3-carbonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound’s unique structure makes it useful in studying the interactions of thiophene derivatives with biological systems.
Medicine:
Drug Discovery: It is explored for its potential in developing new pharmaceuticals due to its ability to interact with various biological targets.
Industry:
Comparaison Avec Des Composés Similaires
Thiophene-2-carbonitrile: Similar structure but lacks the trifluoromethyl group.
2-Cyanothiophene: Another thiophene derivative with a nitrile group but different substitution pattern.
3-Bromothiophene: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness:
- The presence of both the trifluoromethyl group and the nitrile group in 5-(Trifluoromethyl)thiophene-3-carbonitrile makes it unique compared to other thiophene derivatives. This combination of functional groups imparts distinct chemical and physical properties, enhancing its utility in various applications .
Propriétés
IUPAC Name |
5-(trifluoromethyl)thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NS/c7-6(8,9)5-1-4(2-10)3-11-5/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBUMZOVOFRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3390320.png)
![7-Isocyanato-2,3-dihydrobenzo[b]furan](/img/structure/B3390326.png)
![Bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3390331.png)



![Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate](/img/structure/B3390357.png)
